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Compound of Interest

Compound Name: N-(2-Methoxy-phenyl)-guanidine
CAS No.: 61705-89-3
Cat. No.: B1625895
Get Quote
. J

Executive Summary & Strategic Rationale

This protocol details the synthesis of N-(2-Methoxy-phenyl)-guanidine (also known as 1-(2-
methoxyphenyl)guanidine) from o-anisidine.[1] This moiety is a critical pharmacophore in
GPCR ligand design (e.g., NPY antagonists) and kinase inhibitors.

We present two distinct synthetic pathways to address different project stages:

» Method A (The "Rathke" Cyanamide Route): Ideal for multi-gram to kilogram scale-up.[1] It
utilizes atom-economic reagents but requires rigorous safety controls due to the instability of
cyanamide.[1]

e Method B (The Pyrazole Carboxamidine Route): Ideal for medicinal chemistry/lead
optimization (<1g to 10g). It offers superior purity profiles and milder conditions, avoiding the
polymerization risks of cyanamide.

Retrosynthetic Analysis

The following diagram illustrates the disconnection strategy for both methods.
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Figure 1: Retrosynthetic disconnection showing the two primary routes to the target guanidine.

[1]

Safety & Handling (Critical)

WARNING: Carcinogen Hazard[1][2]

¢ 0-Anisidine (CAS 90-04-0): Classified as a Group 2B carcinogen (IARC).[1][3] It is a potent
bladder carcinogen.[1] All weighing and handling must occur inside a certified fume hood.[1]
Double-gloving (Nitrile) is mandatory.[1]

o Cyanamide: Severe skin irritant and can polymerize explosively if heated above 50°C in the
absence of a stabilizer or solvent.

Method A: Industrial Scale-Up (Cyanamide Route)

Principle: Nucleophilic addition of the aniline nitrogen to the nitrile group of cyanamide under
acidic conditions. The product is isolated as the nitrate or hydrochloride salt to ensure stability.

Reagents & Stoichiometry
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Reagent Equiv. Role

o-Anisidine 1.0 Substrate
Cyanamide (50% ag.) 15 Guanylating Agent
Nitric Acid (Conc.) 1.0 Catalyst/Salt Former
Ethanol (Abs.) 5 Vol Solvent

Step-by-Step Protocol

e Salt Formation:

o In a round-bottom flask equipped with a magnetic stir bar, dissolve o-anisidine (10.0 g,
81.2 mmol) in Ethanol (30 mL).

o Cool the solution to 0-5°C in an ice bath.

o Dropwise add Concentrated HNOs (or HCI) (1.0 equiv) while maintaining temperature
<10°C. Note: The solution may darken slightly; this is normal.

e Guanylation:

o

Add Cyanamide (50% aq.[1] solution, 1.5 equiv) to the reaction mixture.

[¢]

Equip the flask with a reflux condenser.[1]

[¢]

Heat the mixture to reflux (approx. 85°C) for 16—24 hours.

[e]

Process Control: Monitor by TLC (System: DCM/MeOH/NH4OH 90:9:1). The starting
aniline spot (high Rf) should disappear, replaced by a polar baseline spot (guanidine salt).

e Workup & Isolation:
o Cool the reaction mixture to room temperature, then to 0°C.

o Induce Crystallization: If the product does not precipitate, add Diethyl Ether (approx. 20-30
mL) slowly with vigorous stirring.
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o Filter the precipitate using a sintered glass funnel.[1]

o Wash the filter cake with cold Ether/Ethanol (1:1) to remove unreacted cyanamide.[1]
 Purification:

o Recrystallize from Water/Ethanol (1:5) if the melting point is broad.[1]

o Dry under vacuum at 40°C for 6 hours.[1]

Method B: High-Purity Lab Synthesis (Pyrazole
Route)

Principle: Nucleophilic substitution where the pyrazole ring acts as a superior leaving group.[1]
This method avoids the harsh acidic reflux of Method A.[1]

Reagents & Stoichiometry

Reagent Equiv. Role

o-Anisidine 1.0 Substrate

1H-Pyrazole-1-carboxamidine

1.05 Reagent
HCI
DIPEA (Diisopropylethylamine) 1.1 Base
DMF (Anhydrous) 5 Vol Solvent

Step-by-Step Protocol

o Reaction Setup:

o In adry vial, dissolve o-anisidine (1.0 g, 8.1 mmol) and 1H-Pyrazole-1-carboxamidine HCI
(2.25 g, 8.5 mmol) in anhydrous DMF (5 mL).

¢ Initiation:

o Add DIPEA (1.55 mL, 8.9 mmol) dropwise.
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o Stir the mixture at Room Temperature (25°C) for 12 hours.

o Optimization: If conversion is slow after 12h (checked by LC-MS), heat to 40°C.

o Workup:

o Option 1 (Precipitation): Pour the reaction mixture into Diethyl Ether (50 mL). The
guanidine product often precipitates as an oil or gum.[1] Decant the ether, triturating the oil
with fresh ether until it solidifies.

o Option 2 (Flash Column): Evaporate DMF under reduced pressure.[1] Load the residue
onto a silica column.[1][4] Elute with DCM/MeOH (90:10) containing 1% NH4OH.[1]

e Salt Conversion (Optional but Recommended):
o Dissolve the free base in minimal MeOH.[1]
o Add 1.0 equiv of 4M HCI in Dioxane.[1]

o Evaporate to dryness to obtain the Hydrochloride salt.[1]

Quality Control & Validation
Analytical Specifications

Test Method Acceptance Criteria
] White to off-white crystalline
Appearance Visual )
solid
Purity HPLC (254 nm) > 98.0%
] Consistent with structure (see
Identity 1H-NMR
below)
] ] ) 145-148°C (Nitrate salt) /
Melting Point Capillary

~170°C (HCl salt)

NMR Interpretation (Critical for Regioselectivity)
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Unlike para-substituted guanidines which show symmetric AA'BB' systems, the ortho-methoxy
group creates a distinct splitting pattern.[1]

e 1H NMR (400 MHz, DMSO-d6):

o 9.40 (s, 1H, NH), 7.35 (br s, 4H, Guanidine NHSs).
o 7.25-7.15 (m, 2H, Ar-H), 7.05 (d, 1H, Ar-H), 6.95 (t, 1H, Ar-H).[1]

o 3.81 (s, 3H, -OCH3).[1]

» Note: The exchangeable NH protons may broaden or disappear depending on water content
in the DMSO.

Troubleshooting & Optimization

The following decision tree helps resolve common synthesis issues.

Issue: Low Yield or Oiling Out

Is the product an oil?

'%tes W,‘it's solid but low yield

1. Triturate with Et20/Hexane
2. Cool to -20°C Solid
3. Convert to HCI salt

Is Starting Material (SM) present?

'/es (SM ViSiMo (Complex mixture)

1. Increase Temp (Method A) 1. Lower Temp
2. Add Sc(OTf)3 catalyst (5 mol%) 2. Switch to Method B (Pyrazole)
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Figure 2: Troubleshooting logic for common isolation issues.

"Oiling Out" Phenomenon

Guanidine salts often form supersaturated oils.[1] If this occurs:

Decant the supernatant solvent.[1][4]

Add a non-polar solvent (Ether or Hexane).[1]

Scratch the side of the flask with a glass rod vigorously to induce nucleation.[1]

Sonicate the flask for 5 minutes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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